(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a quinazolinone moiety, a sulfonylazetidine ring, and a pentafluorophenyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the quinazolinone moiety: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable amine under acidic or basic conditions.
Synthesis of the sulfonylazetidine ring: This step involves the reaction of a sulfonyl chloride with an azetidine derivative, often under basic conditions to facilitate the formation of the sulfonylazetidine ring.
Introduction of the pentafluorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where a pentafluorophenyl halide reacts with a nucleophile.
Coupling of the quinazolinone and sulfonylazetidine intermediates: This step typically involves the use of coupling reagents such as carbodiimides or phosphonium salts to form the final amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the overall efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
The compound (2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The quinazolinone moiety can be oxidized to form quinazoline derivatives.
Reduction: The carbonyl group in the quinazolinone moiety can be reduced to form hydroquinazoline derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Hydroquinazoline derivatives.
Substitution: Various substituted pentafluorophenyl derivatives.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: As a potential inhibitor of specific enzymes or receptors, useful in studying biological pathways and mechanisms.
Medicine: As a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where the quinazolinone or sulfonylazetidine moieties play a crucial role.
Industry: As a specialty chemical in the production of advanced materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety may act as a competitive inhibitor of certain enzymes, while the sulfonylazetidine ring could interact with receptor sites, modulating their activity. The pentafluorophenyl group may enhance the compound’s binding affinity and selectivity through hydrophobic interactions and π-π stacking with aromatic residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(phenyl)sulfonylazetidine-2-carboxamide: Similar structure but lacks the pentafluorophenyl group.
(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(4-fluorophenyl)sulfonylazetidine-2-carboxamide: Contains a monofluorophenyl group instead of the pentafluorophenyl group.
(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5-tetrafluorophenyl)sulfonylazetidine-2-carboxamide: Contains a tetrafluorophenyl group instead of the pentafluorophenyl group.
Uniqueness
The presence of the pentafluorophenyl group in (2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide distinguishes it from similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and binding affinity to target proteins, making it a more potent and selective molecule for various applications.
Properties
Molecular Formula |
C30H26F5N5O4S |
---|---|
Molecular Weight |
647.6 g/mol |
IUPAC Name |
(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide |
InChI |
InChI=1S/C30H26F5N5O4S/c31-23-24(32)26(34)28(27(35)25(23)33)45(43,44)40-11-10-22(40)30(42)39(19-8-9-20-21(12-19)37-15-38-29(20)41)14-18-7-6-17(13-36-18)16-4-2-1-3-5-16/h6-9,12-13,15-16,22H,1-5,10-11,14H2,(H,37,38,41)/t22-/m1/s1 |
InChI Key |
XAGZDGDLYLQXQM-JOCHJYFZSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=CN=C(C=C2)CN(C3=CC4=C(C=C3)C(=O)NC=N4)C(=O)[C@H]5CCN5S(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F |
Canonical SMILES |
C1CCC(CC1)C2=CN=C(C=C2)CN(C3=CC4=C(C=C3)C(=O)NC=N4)C(=O)C5CCN5S(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.